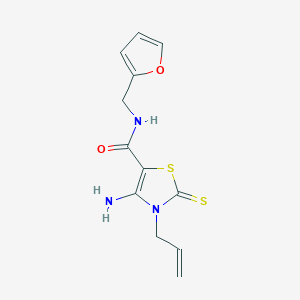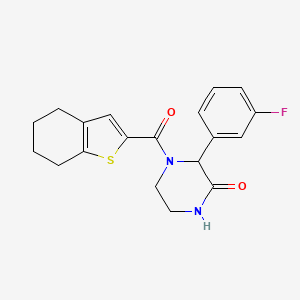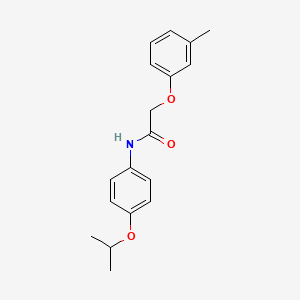![molecular formula C16H16N2O4 B5662260 N-[(2-methoxyphenyl)methyl]-2-(2-nitrophenyl)acetamide](/img/structure/B5662260.png)
N-[(2-methoxyphenyl)methyl]-2-(2-nitrophenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(2-methoxyphenyl)methyl]-2-(2-nitrophenyl)acetamide is an organic compound with a complex structure that includes both methoxy and nitro functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-methoxyphenyl)methyl]-2-(2-nitrophenyl)acetamide typically involves the reaction of 2-methoxybenzylamine with 2-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions, such as temperature and pH, is crucial for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
N-[(2-methoxyphenyl)methyl]-2-(2-nitrophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The methoxy group can be demethylated to form a phenol group.
Substitution: The acetamide group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitroaniline derivatives.
Reduction: Formation of methoxyphenylamine derivatives.
Substitution: Formation of various substituted acetamides depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-[(2-methoxyphenyl)methyl]-2-(2-nitrophenyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of N-[(2-methoxyphenyl)methyl]-2-(2-nitrophenyl)acetamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methoxy group can also participate in hydrogen bonding and other interactions that influence the compound’s activity.
Comparación Con Compuestos Similares
Similar Compounds
N-(2-methoxyphenyl)acetamide: Lacks the nitro group, resulting in different chemical and biological properties.
2-nitro-N-(2-methoxyphenyl)acetamide: Similar structure but with different positioning of functional groups, leading to variations in reactivity and applications.
Uniqueness
N-[(2-methoxyphenyl)methyl]-2-(2-nitrophenyl)acetamide is unique due to the presence of both methoxy and nitro groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various research and industrial applications.
Propiedades
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-2-(2-nitrophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O4/c1-22-15-9-5-3-7-13(15)11-17-16(19)10-12-6-2-4-8-14(12)18(20)21/h2-9H,10-11H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHVFIMKZGDDJEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)CC2=CC=CC=C2[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3,5-dichloro-N-[(3-ethyl-5-isoxazolyl)methyl]-N,4-dimethylbenzamide](/img/structure/B5662179.png)
![4-(3-{[1-(pyrrolidin-1-ylcarbonyl)piperidin-4-yl]oxy}benzoyl)morpholine](/img/structure/B5662186.png)
![N-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]pyrrolidine-1-carboxamide](/img/structure/B5662191.png)



![METHYL 2-[2-(3-NITRO-1H-1,2,4-TRIAZOL-1-YL)ACETAMIDO]BENZOATE](/img/structure/B5662213.png)


![2-(3-methoxypropyl)-8-[(7-methyl-1-benzofuran-2-yl)carbonyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5662242.png)
![4-(4-Methoxy-phenyl)-5-m-tolyloxymethyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B5662247.png)
![5-(4-{[1-(methoxyacetyl)piperidin-4-yl]oxy}benzoyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine](/img/structure/B5662263.png)
![N-[4-(PYRIDINE-4-AMIDO)CYCLOHEXYL]PYRIDINE-4-CARBOXAMIDE](/img/structure/B5662264.png)
![1,3-DIMETHYL-5-[(1E)-2-NITROETHENYL]-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE](/img/structure/B5662282.png)
